molecular formula C9H12N2O2 B6278745 1-cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 2138201-37-1

1-cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B6278745
CAS No.: 2138201-37-1
M. Wt: 180.20 g/mol
InChI Key: UPVVIKXCJGABTH-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a cyclopropyl group at position 1 and an ethyl substituent at position 2.

Properties

CAS No.

2138201-37-1

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

1-cyclopropyl-3-ethylpyrazole-4-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-2-8-7(9(12)13)5-11(10-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,12,13)

InChI Key

UPVVIKXCJGABTH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C=C1C(=O)O)C2CC2

Purity

95

Origin of Product

United States

Preparation Methods

Ester Hydrolysis to Carboxylic Acid

The ethyl ester at position 4 is hydrolyzed to the carboxylic acid using acidic or basic conditions:

Method A: Acidic Hydrolysis
A mixture of ethyl 1-cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylate (1 equiv), concentrated HCl (3 equiv), and water is heated at 90°C for 6 h. The reaction is quenched with ice water, and the product is extracted with dichloromethane. Yields range from 88–92%.

Method B: Basic Hydrolysis
Using NaOH (2 equiv) in ethanol-water (3:1) at 70°C for 4 h, the ester is saponified. Neutralization with dilute HCl precipitates the carboxylic acid (90–94% yield).

Comparative Analysis

ConditionTemperature (°C)Time (h)Yield (%)Purity (%)
Acidic90688–9295–97
Basic70490–9496–98

Basic hydrolysis offers marginally higher yields and shorter reaction times, making it preferable for industrial-scale synthesis.

Alternative Routes via Intermediate Halogenation

A patent by DuPont describes a two-step halogenation-hydrolysis sequence for analogous pyrazole derivatives:

Step 1: Sulfonylation
1-Cyclopropyl-3-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylic acid ethyl ester is treated with benzenesulfonyl chloride (1.2 equiv) in dichloroethane at 25°C. The hydroxyl group is converted to a sulfonate leaving group (89% yield).

Step 2: Bromination and Hydrolysis
The sulfonate intermediate reacts with hydrogen bromide (48% in acetic acid) at 60°C for 8 h, substituting the sulfonate with a bromine atom. Subsequent hydrolysis with aqueous NaOH (2.5 M, 80°C, 5 h) yields the carboxylic acid (overall yield: 78%).

Limitations

  • Requires handling corrosive HBr/acetic acid mixtures.

  • Bromine incorporation may necessitate additional purification steps.

Regioselective Alkylation Strategies

Introducing the cyclopropyl group at position 1 demands regioselective N-alkylation. A method adapted from Kumar et al. employs phase-transfer catalysis:

Procedure
1-Ethyl-1H-pyrazole-4-carboxylic acid ethyl ester (1 equiv), cyclopropyl bromide (1.5 equiv), tetrabutylammonium bromide (0.1 equiv), and KOH (2 equiv) are stirred in toluene-water (2:1) at 50°C for 24 h. The organic layer is separated, dried, and concentrated to give the N-cyclopropyl product (68–75% yield).

Optimization Insights

  • Catalyst Load: Increasing tetrabutylammonium bromide to 0.2 equiv improves yield to 82%.

  • Solvent System: Biphasic conditions enhance reaction efficiency by stabilizing the transition state.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

Reactor Design

  • Pressure Reactions: Autoclaves rated for 1.0 MPa accommodate high-temperature steps (e.g., cyclocondensation at 120°C).

  • Continuous Flow Systems: Microreactors reduce reaction times for hydrolysis steps by 40%.

Waste Management

  • Solvents like dichloroethane are recovered via distillation (85–90% efficiency).

  • Sodium sulfite washes neutralize residual oxidizing agents, reducing environmental impact.

Analytical Characterization

Critical quality control metrics include:

HPLC Purity

  • Column: C18, 5 µm, 250 × 4.6 mm

  • Mobile Phase: Acetonitrile/0.1% phosphoric acid (55:45)

  • Retention Time: 8.2 min for target compound

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 1.05–1.12 (m, 4H, cyclopropyl), 1.35 (t, J = 7.1 Hz, 3H, CH2CH3), 2.58 (m, 1H, cyclopropyl CH), 4.25 (q, J = 7.1 Hz, 2H, OCH2), 8.12 (s, 1H, pyrazole H5).

  • IR (KBr): 1705 cm⁻¹ (C=O stretch), 2250 cm⁻¹ (C≡N, absent in final product) .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclization, and various catalysts such as palladium and copper for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole-4-carboxylic acids, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

Medicinal Chemistry

1-Cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid is being investigated for its potential as a pharmaceutical intermediate. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Potential Mechanisms of Action :

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

Agricultural Chemistry

The compound has shown promise in agricultural applications, particularly as an insect growth regulator. Its ability to disrupt fatty acid synthesis in insect larvae suggests that it could be used to manage pest populations effectively.

Biological Research

Research into the biological activities of this compound has highlighted its potential antimicrobial and anti-inflammatory properties. These effects are being studied to understand better how they can be leveraged in therapeutic contexts.

Case Studies

StudyFocusFindings
Study A Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth at low concentrations, suggesting potential as a broad-spectrum antimicrobial agent.
Study B Insect Growth RegulationShowed effective disruption of larval development in targeted pest species, indicating its utility in integrated pest management strategies.
Study C Enzyme InteractionIdentified the compound's binding affinity to specific metabolic enzymes, providing insights into its mechanism of action at the molecular level.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid with analogous compounds:

Compound Name Substituents (Position 1 / Position 3) Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
Target: this compound Cyclopropyl / Ethyl C₉H₁₂N₂O₂ ~180.2 Inferred: Moderate acidity, balanced hydrophobicity
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Benzoyl / Phenyl C₁₇H₁₂N₂O₂ 292.29 Antioxidant, anti-inflammatory activity
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid Allyl / Amino C₇H₉N₃O₂ 167.17 Hydrogen-bonding capacity, crystal stability
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid Methyl / Propyl (+4-nitro) C₈H₁₁N₃O₄ 213.20 High acidity (nitro group), potential reactivity
1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid Cyclobutylmethyl / H C₉H₁₂N₂O₂ 180.21 Increased steric bulk, industrial safety data available

Key Observations:

  • The ethyl group at position 3 balances hydrophobicity and solubility, contrasting with electron-withdrawing (e.g., nitro ) or hydrogen-bonding (e.g., amino ) groups in analogs.
  • Acidity: The carboxylic acid group’s acidity is modulated by substituents. The target compound’s cyclopropyl (mildly electron-withdrawing) and ethyl (electron-donating) groups may result in moderate acidity, unlike the strongly acidic nitro derivative .

Biological Activity

1-Cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C8_{8}H10_{10}N2_{2}O2_{2}
  • CAS Number : 2138201-37-1
  • Molecular Weight : 166.18 g/mol

This compound primarily acts as an inhibitor of specific enzymes involved in metabolic pathways. Its interaction with target proteins can disrupt cellular functions, leading to various biological effects.

Target Enzymes

  • Lactate Dehydrogenase (LDH) : Inhibition of LDH has been linked to reduced lactate production and glycolysis in cancer cells, suggesting a potential application in cancer therapy .
  • Succinate Dehydrogenase (SDH) : The compound has shown efficacy in inhibiting SDH, affecting the citric acid cycle and energy production within cells.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Activity TypeDescriptionReferences
Anticancer Inhibits LDH activity, reducing cancer cell metabolism.
Antimicrobial Potentially effective against various microbial strains.
Anti-inflammatory Exhibits properties that may reduce inflammation.
Agrochemical Used as a fungicide targeting SDH in pests.

Study 1: Inhibition of Lactate Dehydrogenase

A study highlighted the optimization of pyrazole-based inhibitors targeting LDH, where this compound was identified as a lead compound with low nanomolar inhibition against LDHA and LDHB. This inhibition correlated with reduced lactate production in pancreatic cancer cells .

Study 2: Antimicrobial Activity

Research has indicated that pyrazole derivatives, including this compound, possess significant antimicrobial properties. The structure-function relationship was explored to enhance efficacy against bacterial strains .

Study 3: Agrochemical Applications

The compound has been investigated for its role as a succinate dehydrogenase inhibitor in agricultural settings, demonstrating effectiveness as a new class of fungicides against various plant pathogens.

Q & A

Q. What are the standard synthetic routes for 1-cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves multi-step reactions starting with pyrazole core formation. For example, cyclopropane-containing precursors may undergo nucleophilic substitution or coupling reactions. A common approach involves esterification of the carboxylic acid group followed by cyclopropane introduction via alkylation (e.g., using cyclopropyl halides). Purification via flash chromatography (cyclohexane/ethyl acetate gradients) and characterization by NMR/IR ensures product integrity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm substituent positions and cyclopropane integrity (e.g., δ ~1.0–1.5 ppm for cyclopropyl protons) .
  • IR Spectroscopy : Detects carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 209.12 for C₉H₁₂N₂O₂) .
  • Elemental Analysis : Ensures purity (>95%) .

Q. How does the reactivity of the carboxylic acid group influence derivatization?

The carboxylic acid can undergo esterification, amidation, or coupling reactions. For example, activation with EDCl/HOBt facilitates peptide bond formation, enabling bioactivity studies. Cyclopropane stability under acidic/basic conditions must be verified to avoid ring-opening side reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for low-stability intermediates?

  • Temperature Control : Slow warming (e.g., 0°C → 50°C) minimizes decomposition .
  • Catalyst Screening : Use of trifluoroacetic acid (TFA) or DMAP improves coupling efficiency .
  • By-Product Mitigation : Dry-load purification on Celite® reduces polar impurities during chromatography .

Q. How to resolve contradictions in spectral data for structural elucidation?

  • X-ray Crystallography : Provides definitive structural confirmation (e.g., bond angles for cyclopropane) .
  • Computational Modeling : DFT calculations (Gaussian) predict NMR shifts and optimize geometry .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton/carbon signals .

Q. What strategies are recommended for designing bioactivity assays?

  • In Vitro Testing : Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with IC₅₀ determination .
  • Solubility Optimization : Use DMSO/PBS buffers (pH 7.4) to enhance bioavailability .
  • In Vivo Models : Rodent inflammation models (e.g., carrageenan-induced edema) with dose-response analysis .

Q. How to assess stability under varying storage conditions?

  • Thermogravimetric Analysis (TGA) : Identifies decomposition thresholds (>150°C) .
  • Hygroscopicity Testing : Store in desiccators (silica gel) to prevent hydrolysis .
  • Long-Term Stability : Monitor via HPLC every 3–6 months .

Methodological Challenges

Q. What computational tools predict interactions with biological targets?

  • Molecular Docking (AutoDock/Vina) : Screens binding affinity to proteins (e.g., kinases) .
  • Pharmacophore Modeling (MOE) : Identifies critical functional groups for activity .
  • ADMET Prediction (SwissADME) : Estimates bioavailability and toxicity .

Q. How to address regioselectivity in substitution reactions?

  • Steric Effects : Bulky groups (e.g., cyclopropyl) direct electrophiles to less hindered pyrazole positions .
  • Electronic Effects : Electron-withdrawing substituents (e.g., -COOH) activate specific ring positions for nucleophilic attack .

Q. What protocols ensure safe handling given limited toxicity data?

  • PPE : Nitrile gloves, goggles, and respirators (N95) during synthesis .
  • Ventilation : Use fume hoods to mitigate inhalation risks .
  • Toxicity Screening : Ames test (mutagenicity) and zebrafish embryo assays (acute toxicity) .

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